2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid
Description
2-(Tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid is a benzimidazole derivative featuring a tosylmethyl (-CH₂SO₂C₆H₄CH₃) substituent at the 2-position and a carboxylic acid group at the 6-position.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-10-2-5-12(6-3-10)23(21,22)9-15-17-13-7-4-11(16(19)20)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQGJRGAXDRBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves the van Leusen reaction, which utilizes tosylmethyl isocyanides (TosMICs) as key reagents . This method is favored due to its efficiency and the ability to produce high yields under mild conditions. The reaction generally involves the condensation of a benzimidazole derivative with TosMIC in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the van Leusen reaction makes it a viable option for large-scale synthesis. The use of TosMICs and mild reaction conditions ensures that the process can be adapted for industrial applications with minimal modifications .
Chemical Reactions Analysis
Types of Reactions: 2-(Tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods, often involving imidazole derivatives as key intermediates. The unique structure of 2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.
Table 1: Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Microwave-assisted synthesis | Utilizes microwave energy to enhance reaction rates | High |
| One-pot synthesis | Combines multiple steps into a single reaction vessel | Moderate to high |
| Catalytic methods | Employs catalysts like ZnCl2 or Ni-C for improved efficiency | Variable |
Biological Activities
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as antibacterial and anticancer agents.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.
- Case Study : A study demonstrated that derivatives of imidazole showed activity against Staphylococcus aureus and Escherichia coli, with varying Minimum Inhibitory Concentrations (MICs) based on structural modifications.
Anticancer Properties
Imidazoles are also being explored for their anticancer activities. They can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
- Case Study : In vitro studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells, demonstrating their potential as therapeutic agents.
| Activity Type | Target Organism/Cell Line | Mechanism of Action |
|---|---|---|
| Antibacterial | S. aureus, E. coli | Enzyme inhibition |
| Anticancer | Various cancer cell lines | Apoptosis induction |
Applications in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various transformations makes it a key player in the development of pharmaceuticals and agrochemicals.
Synthetic Applications
- Formation of Complex Heterocycles : The compound can be utilized to synthesize multi-substituted imidazoles through cycloaddition reactions.
- Building Block for Drug Development : Its derivatives are being investigated for their potential as lead compounds in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the tosyl group enhances its ability to interact with biological molecules through various weak interactions, such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: The 2-position of benzimidazole-6-carboxylic acid derivatives is highly tunable. Electron-withdrawing groups (e.g., -SO₂Tol in the target compound) and electron-donating groups (e.g., -OH in BIMa) are introduced via condensation of substituted aldehydes with 3,4-diaminobenzoic acid .
- Reaction Conditions : Microwave irradiation (240°C, 10 bar) significantly reduces reaction time (5 minutes vs. 72 hours for conventional reflux) for 4-substitutedphenyl derivatives .
Table 2: Comparative Properties of Benzimidazole-6-Carboxylic Acid Derivatives
Key Observations :
- Solubility : Substituents like pyridinyl or hydroxyphenyl improve solubility in polar solvents, whereas hydrophobic groups (e.g., tosylmethyl) reduce aqueous solubility .
- Biological Relevance : Hydroxyphenyl derivatives exhibit dual cholinesterase and amyloid-beta inhibition, making them promising for Alzheimer’s therapy . Pyridinyl derivatives are utilized in luminescent probes for targeted drug delivery .
Reactivity and Functionalization Potential
- Tosylmethyl Group : The tosyl (-SO₂C₆H₄CH₃) group is a versatile leaving group, enabling nucleophilic substitution reactions. This contrasts with hydroxyphenyl or pyridinyl groups, which participate in hydrogen bonding or π-π stacking .
- Carboxylic Acid at 6-Position : Common across analogs, this group allows for esterification, amidation, or coordination with metal ions (e.g., in Cu@MChit catalysts) .
Biological Activity
The compound 2-(tosylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid is a benzimidazole derivative that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Structure
The synthesis of benzimidazole derivatives often involves the modification of the imidazole ring and the introduction of various substituents. The specific structure of this compound allows for interactions with biological targets that may lead to anticancer activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including those similar to this compound. For instance, a series of benzimidazole derivatives were evaluated for their cytotoxicity against human cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer). One potent derivative exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin and doxorubicin, indicating superior efficacy .
Table 1: Cytotoxicity Data of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| 5o | A549 | 0.15 | Cisplatin | 5.77 |
| 5o | SW480 | 3.68 | Doxorubicin | 0.46 |
The mechanisms through which benzimidazole compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at the S phase, preventing cancer cells from proliferating. For example, treatment with a specific benzimidazole derivative resulted in a significant increase in S phase population from 18.89% to over 60% at higher concentrations .
- Targeting Kinases : Some studies have demonstrated that these compounds can inhibit key kinases involved in cancer progression, such as EGFR and CDK2, with IC50 values comparable to established inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is influenced by their structural features. Substituents on the phenyl ring and the carboxylic acid group can significantly affect cytotoxicity. For instance:
- Electron-donating groups on the C-2 position of the phenyl ring enhance anticancer activity.
- The presence of methoxy groups has been associated with increased potency against specific cancer cell lines .
Table 2: Structure-Activity Relationships
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy | C-2 | Increased potency |
| Trimethoxyphenyl | C-2 | Superior cytotoxicity |
| Aliphatic groups | Various | Generally reduced activity |
Case Studies
In a comprehensive study evaluating various benzimidazole derivatives, several were identified as potent anticancer agents through in vitro assays against multiple cancer cell lines. The most promising candidates displayed IC50 values ranging from 7.82 to 21.48 µM across different models, demonstrating significant selectivity for cancer cells over normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
